what are the chemical properties of 5,6-Dihydro Thymine-d6
what are the chemical properties of 5,6-Dihydro Thymine-d6
An In-depth Technical Guide to the Chemical Properties and Applications of 5,6-Dihydrothymine-d6
Introduction: Bridging Metabolism and Measurement
In the landscape of molecular biology and clinical diagnostics, understanding the lifecycle of nucleobases is paramount. 5,6-Dihydrothymine, a reduced metabolite of thymine, represents a critical node in pyrimidine catabolism and a significant biomarker of DNA damage resulting from gamma radiolysis.[1][2][3] Its quantification in biological matrices provides a window into metabolic enzyme function and the extent of cellular insult. The advent of stable isotope-labeled compounds has revolutionized our ability to perform such measurements with high precision and accuracy.
This guide provides a comprehensive technical overview of 5,6-Dihydrothymine-d6, the deuterated isotopologue of 5,6-Dihydrothymine. As senior application scientists and researchers, our goal extends beyond a simple recitation of facts. We aim to elucidate the fundamental chemical properties, metabolic context, and critical applications of this molecule, with a focus on its role as an indispensable tool for quantitative mass spectrometry. This document is structured to provide not just the "what," but the "why"—exploring the causal links between its structure and its function as a superior internal standard in bioanalytical workflows.
Part 1: Core Physicochemical and Structural Properties
The utility of any analytical standard begins with a thorough understanding of its fundamental properties. 5,6-Dihydrothymine-d6 is defined by its hydropyrimidine core structure, a result of the formal addition of hydrogen across the 5,6-double bond of thymine, and the strategic placement of six deuterium atoms.[4]
Structural Elucidation and Isotopic Labeling
The key feature of 5,6-Dihydrothymine-d6 is the replacement of six protium (¹H) atoms with deuterium (²H or D), a stable, heavy isotope of hydrogen. The labeling is comprehensive, targeting the most chemically labile and exchange-prone positions in certain analytical conditions, thereby ensuring isotopic stability. The deuterium atoms are located on the methyl group (C5-CD₃) and at the saturated 5 and 6 positions of the pyrimidine ring (C5-D, C6-D₂).
This heavy labeling confers a significant mass shift of +6 Da compared to the endogenous analyte. In mass spectrometry, this distinction is critical. It moves the isotopic cluster of the standard well away from that of the analyte, eliminating signal overlap and ensuring unambiguous quantification, even when the analyte is present at low concentrations.
Caption: Comparison of native and deuterated 5,6-Dihydrothymine.
Quantitative Data Summary
The physicochemical properties of 5,6-Dihydrothymine-d6 are summarized below. These data are essential for method development, particularly for calculating concentrations and preparing stock solutions.
| Property | Value | Source |
| Synonyms | Dihydrothymine-d6, 5-Methylhydrouracil-d6 | [1] |
| Molecular Formula | C₅H₂D₆N₂O₂ | [1] |
| Molecular Weight | 134.17 | [1] |
| CAS Number | 334473-42-6 | [5] |
| Appearance | Solid | [6] |
| Solubility | DMSO: 10 mg/mL | [6] |
| InChI Key | NBAKTGXDIBVZOO-LIDOUZCJSA-N | [1] |
Part 2: Chemical Stability and Reactivity
The stability of an internal standard under analytical conditions is non-negotiable. 5,6-Dihydrothymine-d6 exhibits excellent stability for typical bioanalytical applications, with a shelf life of ≥ 4 years when stored properly.[6] However, the parent molecule, 5,6-dihydrothymine, is known to be unstable under the harsh deprotection conditions used in classical oligonucleotide synthesis, a critical consideration for researchers in genomics and DNA repair.[2][3]
The C-D bonds are stronger than C-H bonds, a property that can lead to a kinetic isotope effect (KIE) where reactions involving the cleavage of a C-D bond proceed more slowly. While the primary application of 5,6-Dihydrothymine-d6 does not involve cleavage of these bonds, this principle is the foundation of why deuterated drugs can exhibit improved pharmacokinetic profiles by slowing metabolic degradation at specific sites.[7] For its use as an internal standard, the stability of the deuterium labels is paramount, and the C-D bonds on the saturated ring and methyl group are not prone to exchange under standard chromatographic conditions (e.g., pH ranges used in LC-MS).
Part 3: Biological Role and Metabolic Pathway
5,6-Dihydrothymine is not merely an analytical target; it is a key intermediate in the pyrimidine catabolic pathway. Understanding this pathway is crucial for interpreting quantitative data and appreciating its clinical significance.
Thymine Degradation Pathway
The degradation of thymine is a three-step enzymatic process that occurs in the liver.[8][9]
-
Reduction: The enzyme Dihydropyrimidine Dehydrogenase (DPD) initiates the pathway by reducing the 5,6-double bond of thymine to produce 5,6-Dihydrothymine. This is the rate-limiting step.[6][10]
-
Ring Cleavage: The pyrimidine ring of 5,6-Dihydrothymine is then hydrolyzed and opened by the enzyme Dihydropyrimidinase (DHP) to form N-carbamyl-β-alanine.[11][12]
-
Final Conversion: Finally, β-ureidopropionase converts N-carbamyl-β-alanine into β-aminoisobutyric acid (β-AIB), CO₂, and ammonia.[10]
Deficiencies in the DPD or DHP enzymes, often due to genetic mutations, lead to the accumulation of uracil, thymine, and their dihydro-metabolites in blood, urine, and cerebrospinal fluid.[10][11][12] This has profound clinical implications, particularly for patients receiving fluoropyrimidine-based chemotherapy drugs like 5-fluorouracil (5-FU), as DPD is the primary enzyme responsible for their clearance. DPD deficiency can lead to severe, life-threatening toxicity from standard doses of 5-FU.[10]
Caption: The catabolic pathway of thymine in humans.
Part 4: Application in Quantitative Bioanalysis
The principal application of 5,6-Dihydrothymine-d6 is as an internal standard (IS) for isotope dilution mass spectrometry.[5] This technique is the gold standard for quantitative analysis in complex biological matrices. The IS is added at a known concentration to samples at the beginning of the workflow. Because the IS is chemically identical to the analyte (barring the negligible isotope effect), it experiences the same losses during sample preparation (e.g., extraction, derivatization) and the same ionization suppression or enhancement effects in the mass spectrometer source. By measuring the ratio of the analyte signal to the IS signal, one can accurately calculate the analyte's concentration, as the ratio remains constant regardless of sample loss.
Experimental Protocol: Quantification of 5,6-Dihydrothymine in Human Plasma via LC-MS/MS
This protocol provides a robust methodology for measuring endogenous 5,6-Dihydrothymine levels, essential for DPD deficiency screening or metabolic studies.
1. Materials and Reagents:
-
5,6-Dihydrothymine-d6 (Internal Standard)
-
5,6-Dihydrothymine (Analyte for calibration curve)
-
Human Plasma (K₂EDTA)
-
Acetonitrile (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Water (LC-MS Grade)
2. Preparation of Solutions:
-
IS Stock Solution (1 mg/mL): Accurately weigh and dissolve 5,6-Dihydrothymine-d6 in DMSO.
-
IS Working Solution (100 ng/mL): Perform serial dilutions of the stock solution in 50:50 acetonitrile:water.
-
Calibration Standards (1-1000 ng/mL): Prepare a stock solution of the non-labeled analyte and serially dilute it in blank plasma to create a calibration curve.
3. Sample Preparation (Protein Precipitation):
-
Pipette 100 µL of plasma sample, calibrator, or quality control (QC) into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the IS Working Solution (100 ng/mL) to every tube except for the blank.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds to ensure thorough mixing.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 200 µL of the supernatant to an HPLC vial for analysis.
4. LC-MS/MS Conditions:
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., Waters Symmetry® C8, 150mm x 3.9 mm)[13]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient starting from high aqueous content to high organic content to elute the analyte.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization Mode: Electrospray Ionization, Positive (ESI+) or APCI[13]
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
5,6-Dihydrothymine: Q1: 129.1 m/z → Q3: 68.9 m/z[13]
-
5,6-Dihydrothymine-d6 (IS): Q1: 135.1 m/z → Q3: 74.9 m/z (predicted, requires empirical optimization)
-
5. Data Analysis:
-
Integrate the peak areas for both the analyte and the IS MRM transitions.
-
Calculate the Peak Area Ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the Peak Area Ratio against the concentration of the calibrators.
-
Determine the concentration of unknown samples by interpolating their Peak Area Ratios from the linear regression of the calibration curve.
Caption: Workflow for quantitative analysis using isotope dilution.
Conclusion
5,6-Dihydrothymine-d6 is a meticulously designed molecule that serves a purpose far greater than its simple structure suggests. Its chemical properties—particularly its stability and the significant mass difference conferred by six deuterium atoms—make it an exemplary internal standard for mass spectrometry. By enabling the precise and accurate quantification of its endogenous counterpart, 5,6-Dihydrothymine-d6 provides researchers and clinicians with a vital tool to explore pyrimidine metabolism, diagnose enzymatic deficiencies that impact drug toxicity, and investigate the fundamental processes of DNA damage and repair. This guide has aimed to provide the in-depth technical foundation necessary for its effective application, underscoring its role as a cornerstone of modern quantitative bioanalysis.
References
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Metabocard for Dihydrothymine (HMDB0000079). Human Metabolome Database. [Link]
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Metabocard for 5,6-dihydrothymine (HMDB0304210). Human Metabolome Database. [Link]
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5,6-dihydrothymine. DNAmod: the DNA modification database. [Link]
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Dihydrothymine | C5H8N2O2. PubChem, National Institutes of Health. [Link]
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Compound 5,6-dihydrothymine (FDB030555). FooDB. [Link]
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Dihydrothymine. Wikipedia. [Link]
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A Simple and Easily Implemented Method for the Regioselective Introduction of Deuterium into Azolo[1,5-a]pyrimidines Molecules. Molecules, 2023. [Link]
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Synthesis of DNA fragments containing 5,6-dihydrothymine, a major product of thymine gamma radiolysis. Nucleic Acids Research, 1988. [Link]
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Synthesis of DNA Fragments Containing 5,6-dihydrothymine, a Major Product of Thymine Gamma Radiolysis. Nucleic Acids Research, 1988. [Link]
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Determination of thymine, dihydrothymine and ureidoisobutyrate in human plasma, saliva and urine using HPLC-tandem mass spectrometry. UQ eSpace, The University of Queensland. [Link]
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Deuteration of Six‐Membered N‐Heteroarenes: Chemistry and Applications. ResearchGate. [Link]
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Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping. Journal of Pharmaceutical and Biomedical Analysis, 2023. [Link]
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Clinical Application and Synthesis Methods of Deuterated Drugs. ResearchGate. [Link]
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